molecular formula C33H40O21 B12097849 Quercetin 3-rutinoside 7-galactoside CAS No. 50867-29-3

Quercetin 3-rutinoside 7-galactoside

Cat. No.: B12097849
CAS No.: 50867-29-3
M. Wt: 772.7 g/mol
InChI Key: SPUFXPFDJYNCFD-UHFFFAOYSA-N
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Description

Quercetin 3-rutinoside 7-galactoside: is a flavonoid glycoside compound found in various plants. It is known for its potent antioxidant properties and is commonly studied for its potential health benefits. This compound is a derivative of quercetin, a well-known flavonoid, and is often found in fruits, vegetables, and certain herbs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quercetin 3-rutinoside 7-galactoside typically involves the glycosylation of quercetin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases to attach sugar moieties to quercetin under mild conditions. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as fruits and vegetables. The extraction process involves solvent extraction, purification, and crystallization to obtain the pure compound. Alternatively, biotechnological methods using engineered microorganisms can be employed to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-rutinoside 7-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Quercetin 3-rutinoside 7-galactoside has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of flavonoids in various chemical reactions.

    Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are beneficial in cellular and molecular biology research.

    Medicine: Research has shown potential therapeutic effects in treating conditions such as cardiovascular diseases, diabetes, and cancer due to its antioxidant and anti-inflammatory properties.

    Industry: It is used in the food and cosmetic industries for its antioxidant properties, which help in preserving products and enhancing their health benefits.

Mechanism of Action

The mechanism of action of quercetin 3-rutinoside 7-galactoside involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Molecular Targets: Key targets include enzymes such as cyclooxygenase and lipoxygenase, as well as signaling pathways like the NF-κB pathway.

Comparison with Similar Compounds

Quercetin 3-rutinoside 7-galactoside can be compared with other similar flavonoid glycosides:

    Quercetin 3-glucoside: Similar in structure but with a glucose moiety instead of rutinoside and galactoside.

    Quercetin 3-rutinoside: Lacks the additional galactoside moiety.

    Quercetin 3-galactoside: Contains only a galactoside moiety without the rutinoside.

Uniqueness: The presence of both rutinoside and galactoside moieties in this compound provides unique properties, such as enhanced solubility and bioavailability, compared to other quercetin derivatives.

Conclusion

This compound is a compound of significant interest due to its potent antioxidant and anti-inflammatory properties. Its unique structure and diverse applications in various fields make it a valuable subject of scientific research.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O21/c1-9-19(38)23(42)26(45)31(49-9)48-8-17-21(40)25(44)28(47)33(53-17)54-30-22(41)18-14(37)5-11(50-32-27(46)24(43)20(39)16(7-34)52-32)6-15(18)51-29(30)10-2-3-12(35)13(36)4-10/h2-6,9,16-17,19-21,23-28,31-40,42-47H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUFXPFDJYNCFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

772.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50867-29-3
Record name Quercetin 3-rutinoside 7-galactoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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